molecular formula C18H23N3O6 B11519361 (4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate

(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate

Cat. No.: B11519361
M. Wt: 377.4 g/mol
InChI Key: SEFJHVPBQRWZAO-UHFFFAOYSA-N
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Description

(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate typically involves multiple steps. One common method starts with the commercially available 4-amino-2,2,6,6-tetramethylpiperidine. This compound undergoes acylation with acetic anhydride to form the acetyloxyimino derivative. The final step involves esterification with 4-nitrobenzoic acid under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Produces oxoammonium salts.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted piperidine derivatives.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo redox reactions. The acetyloxyimino group can be oxidized to form oxoammonium salts, which are potent oxidizing agents. These salts can oxidize alcohols to aldehydes and ketones, making the compound valuable in organic synthesis . Additionally, the nitro group can participate in redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate is unique due to its dual functional groups (acetyloxyimino and nitro), which allow it to participate in a broader range of chemical reactions compared to similar compounds like TEMPO. Its ability to act as both an oxidizing agent and an antioxidant makes it versatile in various applications .

Properties

Molecular Formula

C18H23N3O6

Molecular Weight

377.4 g/mol

IUPAC Name

(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate

InChI

InChI=1S/C18H23N3O6/c1-12(22)26-19-14-10-17(2,3)21(18(4,5)11-14)27-16(23)13-6-8-15(9-7-13)20(24)25/h6-9H,10-11H2,1-5H3

InChI Key

SEFJHVPBQRWZAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C1CC(N(C(C1)(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C

Origin of Product

United States

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